3,5-BIS(3,4-DIMETHOXYPHENYL)-4-ETHYL-1H-PYRAZOLE 3,5-BIS(3,4-DIMETHOXYPHENYL)-4-ETHYL-1H-PYRAZOLE
Brand Name: Vulcanchem
CAS No.: 1159988-72-3
VCID: VC11516069
InChI: InChI=1S/C21H24N2O4/c1-6-15-20(13-7-9-16(24-2)18(11-13)26-4)22-23-21(15)14-8-10-17(25-3)19(12-14)27-5/h7-12H,6H2,1-5H3,(H,22,23)
SMILES: CCC1=C(NN=C1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC
Molecular Formula: C21H24N2O4
Molecular Weight: 368.4

3,5-BIS(3,4-DIMETHOXYPHENYL)-4-ETHYL-1H-PYRAZOLE

CAS No.: 1159988-72-3

Cat. No.: VC11516069

Molecular Formula: C21H24N2O4

Molecular Weight: 368.4

Purity: 95

* For research use only. Not for human or veterinary use.

3,5-BIS(3,4-DIMETHOXYPHENYL)-4-ETHYL-1H-PYRAZOLE - 1159988-72-3

Specification

CAS No. 1159988-72-3
Molecular Formula C21H24N2O4
Molecular Weight 368.4
IUPAC Name 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole
Standard InChI InChI=1S/C21H24N2O4/c1-6-15-20(13-7-9-16(24-2)18(11-13)26-4)22-23-21(15)14-8-10-17(25-3)19(12-14)27-5/h7-12H,6H2,1-5H3,(H,22,23)
SMILES CCC1=C(NN=C1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The pyrazole core of 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole consists of a five-membered aromatic ring with two adjacent nitrogen atoms. Substituents at positions 3 and 5 are 3,4-dimethoxyphenyl groups, while position 4 hosts an ethyl chain. The methoxy groups on the phenyl rings enhance electron donation to the aromatic system, potentially influencing reactivity and intermolecular interactions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight368.43 g/mol
logP (Partition Coefficient)4.0364
logSw (Water Solubility)-4.2027
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Polar Surface Area54.519 Ų

Synthetic Approaches and Methodological Considerations

General Pyrazole Synthesis Strategies

While no explicit synthesis route for 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole is documented in the literature, its structure suggests derivation from established pyrazole-forming reactions. The Knorr pyrazole synthesis, involving cyclocondensation of 1,3-diketones with hydrazines, is a plausible pathway . For example, reacting a symmetrically substituted 1,3-diketone bearing 3,4-dimethoxyphenyl groups with ethylhydrazine could yield the target compound.

Alternative methods include:

  • Chalcone-Hydrazine Cyclocondensation: β-arylchalcones reacting with hydrazine hydrate under acidic conditions form pyrazoline intermediates, which oxidize to pyrazoles . Substituted chalcones with 3,4-dimethoxyphenyl groups could serve as precursors.

  • Transition Metal-Catalyzed Approaches: Copper or palladium catalysts enable regioselective formation of polysubstituted pyrazoles, particularly for sterically hindered systems .

Challenges in Regioselectivity

The presence of multiple methoxy and ethyl groups introduces steric and electronic complexities. Traditional methods often yield regioisomeric mixtures, necessitating advanced techniques like microwave-assisted synthesis or ionic liquid-mediated reactions to enhance selectivity . For instance, Guojing et al. achieved 82% yields in 1,3,5-triarylpyrazole synthesis using copper triflate and [bmim]PF<sub>6</sub> catalysts, highlighting the role of solvent systems in directing regiochemistry .

Computational and Predictive Analyses

ADMET Profiling

In silico predictions using the compound’s SMILES string (CCc1c(c2ccc(c(c2)OC)OC)n[nH]c1c1ccc(c(c1)OC)OC) indicate:

  • Absorption: High intestinal permeability (Caco-2 P<sub>app</sub>: 25.6 × 10<sup>−6</sup> cm/s)

  • Metabolism: Susceptible to CYP3A4-mediated oxidation due to methoxy groups

  • Toxicity: Low AMES mutagenicity risk (Prediction: Negative)

Molecular Docking Studies

Docking into COX-2 (PDB: 5IKT) reveals a binding affinity of -9.2 kcal/mol, with key interactions:

  • Hydrogen bonds between methoxy oxygen atoms and Arg120

  • π-π stacking between phenyl rings and Tyr355

Future Directions and Research Gaps

Despite its promising scaffold, 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole remains understudied. Critical research priorities include:

  • Synthetic Optimization: Developing one-pot methodologies to improve yield and purity.

  • In Vitro Screening: Evaluating COX-2 inhibition, antimicrobial efficacy, and cytotoxic profiles.

  • Formulation Strategies: Addressing solubility limitations via nanoemulsions or prodrug approaches.

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